6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride
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Overview
Description
KB-5246 is a tetracyclic quinolone compound known for its potent antibacterial activities. It has been shown to inhibit a wide range of gram-positive and gram-negative bacteria, making it a valuable agent in the fight against bacterial infections .
Preparation Methods
The synthesis of KB-5246 involves several key steps. One method starts with the reaction of 2,3,4-trifluoroaniline with carbon disulfide and triethylamine to form a dithiocarbamate intermediate. This intermediate then undergoes cyclization with 1-acetoxy-3-chloro-2-propanone in ethyl acetate to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
KB-5246 undergoes various chemical reactions, including:
Oxidation: KB-5246 can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the quinolone structure, potentially altering its antibacterial properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
KB-5246 has been extensively studied for its antibacterial properties. It has shown efficacy against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . Its ability to inhibit bacterial DNA gyrase makes it a valuable tool in microbiology and infectious disease research.
Mechanism of Action
KB-5246 exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By binding to the DNA gyrase enzyme, KB-5246 prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death . This mechanism is similar to other quinolone antibiotics but with unique structural features that enhance its activity.
Comparison with Similar Compounds
KB-5246 is part of the quinolone family of antibiotics, which includes compounds like ciprofloxacin, ofloxacin, and norfloxacin. Compared to these compounds, KB-5246 has shown superior activity against certain gram-positive bacteria, including methicillin-resistant Staphylococcus aureus . Other similar compounds include NAD-394 and benzothiazolo[3,2-a]quinolone, which also exhibit strong antibacterial activities .
References
Properties
Molecular Formula |
C18H17ClFN3O4S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H16FN3O4S.ClH/c1-20-2-4-21(5-3-20)14-11(19)6-10-13-16(14)26-7-9-8-27-17(22(9)13)12(15(10)23)18(24)25;/h6,8H,2-5,7H2,1H3,(H,24,25);1H |
InChI Key |
YNPLQSCXSPGFPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC5=CSC(=C(C3=O)C(=O)O)N54)F.Cl |
Origin of Product |
United States |
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